Propyl methanesulfonate chemical structure and bonding
Propyl methanesulfonate chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of Propyl Methanesulfonate
Abstract
Propyl methanesulfonate (CAS 1912-31-8), commonly known as propyl mesylate, is an organic ester of methanesulfonic acid with significant applications in synthetic chemistry as an alkylating agent.[1] Its structural features, particularly the highly effective methanesulfonate leaving group, dictate its reactivity.[2] This reactivity, however, also positions it as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing processes where methanesulfonic acid and propanol-based solvents are utilized.[3][4] A thorough understanding of its chemical structure, bonding, and molecular geometry is therefore paramount for researchers, scientists, and drug development professionals to effectively control its formation, detect its presence, and leverage its synthetic utility while ensuring pharmaceutical product safety. This guide provides a detailed examination of the fundamental structural and bonding characteristics of propyl methanesulfonate, its synthesis and reactivity, and its implications in the pharmaceutical industry.
Molecular Identity and Physicochemical Properties
Propyl methanesulfonate is an organic compound featuring a propyl group covalently linked to a methanesulfonate moiety.[1] It is typically a colorless to pale yellow liquid that is soluble in water and a variety of organic solvents.[1] Its key identifiers and physical properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1912-31-8 | [1][5][6] |
| Molecular Formula | C₄H₁₀O₃S | [1][5][7] |
| Molecular Weight | 138.19 g/mol | [6][7] |
| IUPAC Name | propyl methanesulfonate | [5] |
| Synonyms | Propyl mesylate, n-Propyl methanesulfonate | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110 °C at 20 mmHg | [6][8] |
| Solubility | Soluble in water and various organic solvents | [1] |
In-Depth Analysis of Chemical Structure and Bonding
The reactivity and function of propyl methanesulfonate are direct consequences of its molecular architecture. A detailed analysis of its structure reveals a molecule with distinct regions of polarity and reactivity, governed by the principles of atomic hybridization and electron distribution.
Atomic Connectivity and Functional Groups
The molecule can be deconstructed into two primary functional components:
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The n-propyl group (CH₃CH₂CH₂-) : A non-polar, aliphatic hydrocarbon chain.
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The Methanesulfonate (Mesylate) Group (CH₃SO₃-) : A powerful electron-withdrawing group and an excellent leaving group in nucleophilic substitution reactions.[2]
The atoms are connected in the sequence CH₃-CH₂-CH₂-O-S(=O)₂-CH₃.
Caption: 2D representation of Propyl Methanesulfonate.
Molecular Geometry and Hybridization
The three-dimensional arrangement of atoms in propyl methanesulfonate is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[9][10]
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Sulfur (S) Center : The central sulfur atom is bonded to four other atoms (two oxygens via double bonds, one ester oxygen, and one carbon). The electron domain geometry around the sulfur is tetrahedral . The hybridization is sp³.
-
Carbon (C) Atoms : All four carbon atoms in the molecule (three in the propyl chain and one in the methyl group) are sp³ hybridized, each exhibiting a tetrahedral geometry with bond angles of approximately 109.5°.[10]
-
Ester Oxygen (O) : The oxygen atom linking the propyl group to the sulfur atom is sp³ hybridized and has a bent geometry due to its two lone pairs of electrons.
The tetrahedral geometry around the sulfur atom is crucial for its reactivity, as it allows for backside attack by nucleophiles in Sₙ2 reactions.
Caption: Tetrahedral geometry around the central sulfur atom.
Covalent Bonding and Polarity
The bonds within propyl methanesulfonate are predominantly covalent. The significant difference in electronegativity between sulfur (2.58), oxygen (3.44), and carbon (2.55) creates highly polar bonds, particularly the S-O and C-O bonds. The two S=O double bonds are highly polarized towards the oxygen atoms. This charge distribution is key to the stability of the methanesulfonate anion when it functions as a leaving group. The negative charge becomes delocalized across the two oxygen atoms and the sulfur atom through resonance, stabilizing the resulting anion and making the departure of the group energetically favorable.
Spectroscopic Characterization
The structure of propyl methanesulfonate can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data are summarized in Table 2.
| Technique | Expected Observations |
| ¹H NMR | Four distinct signals are expected: a triplet for the terminal -CH₃ of the propyl group, a sextet for the adjacent -CH₂-, a triplet for the -CH₂-O- group, and a singlet for the CH₃-S- group.[11] |
| ¹³C NMR | Four signals corresponding to the four unique carbon environments in the molecule.[12] |
| Mass Spec. (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 138.[13] Fragmentation patterns would correspond to the loss of the propyl group and other characteristic fragments. |
| Infrared (IR) | Strong absorption bands characteristic of S=O stretching (around 1350 cm⁻¹ and 1175 cm⁻¹) and C-O stretching (around 1000 cm⁻¹). |
Synthesis and Chemical Reactivity
A deep understanding of the synthesis and reactivity of propyl methanesulfonate is essential for both its utilization as a reagent and the control of its presence as an impurity.
General Synthesis
Propyl methanesulfonate is typically synthesized via an esterification reaction between methanesulfonyl chloride and n-propanol in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the HCl byproduct.[2]
Caption: General workflow for the synthesis of propyl methanesulfonate.
Protocol 1: Laboratory-Scale Synthesis of Propyl Methanesulfonate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the flask to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure propyl methanesulfonate.[6]
Reactivity as an Alkylating Agent
The primary reactivity of propyl methanesulfonate is as an alkylating agent.[1] It participates in Sₙ2 reactions where a nucleophile attacks the carbon atom adjacent to the ester oxygen, displacing the methanesulfonate anion, which is an excellent leaving group due to resonance stabilization.[2]
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